An In-depth Technical Guide to S-Benzyl-D-penicillamine: Structure, Properties, and Applications
An In-depth Technical Guide to S-Benzyl-D-penicillamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-D-penicillamine, a derivative of the well-known chelating agent D-penicillamine, presents a unique molecular scaffold with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and analytical characterization. Furthermore, it delves into the prospective biological activities of S-Benzyl-D-penicillamine, particularly its role as a potential modulator of cysteine proteases, offering insights for researchers exploring novel therapeutic agents.
Introduction: Unveiling S-Benzyl-D-penicillamine
S-Benzyl-D-penicillamine, systematically named (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid, is a non-proteinogenic amino acid. It is structurally derived from D-penicillamine, where the thiol group is protected by a benzyl group.[1][2] This modification significantly alters the molecule's physicochemical properties, such as its polarity and reactivity, opening avenues for distinct biological interactions compared to its parent compound. While D-penicillamine is renowned for its metal-chelating properties and use in treating conditions like Wilson's disease and rheumatoid arthritis, the benzylated form offers a platform for investigating other therapeutic applications, including enzyme inhibition.[3][4][5]
This guide serves as a detailed resource for professionals in the field, consolidating critical information on the chemical and molecular characteristics of S-Benzyl-D-penicillamine.
Chemical Structure and Molecular Properties
The molecular structure of S-Benzyl-D-penicillamine is characterized by a chiral center at the alpha-carbon, inheriting the D-configuration from its parent molecule, D-penicillamine. The key structural feature is the thioether linkage formed between the sulfur atom of the penicillamine backbone and the benzyl group.
Table 1: Core Molecular and Physicochemical Properties of S-Benzyl-D-penicillamine
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(benzylthio)-3-methylbutanoic acid | [1] |
| Synonyms | D-Pen(Bzl)-OH, H-D-Pen(Bzl)-OH | [6] |
| CAS Number | 54536-38-8 | [6] |
| Molecular Formula | C₁₂H₁₇NO₂S | [1] |
| Molecular Weight | 239.34 g/mol | [1] |
| Melting Point | 197-198 °C | [4] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. However, based on its structure, it is expected to be less soluble in water than D-penicillamine and more soluble in organic solvents. |
Stereochemistry and Structural Insights
Synthesis and Characterization
Synthetic Pathway: Benzylation of D-Penicillamine
The primary route for synthesizing S-Benzyl-D-penicillamine is through the S-alkylation of D-penicillamine with benzyl chloride. This nucleophilic substitution reaction targets the thiol group of D-penicillamine.
A representative synthetic protocol is described in the literature, which involves the reaction of D-penicillamine with benzyl chloride in an aqueous basic solution.[8] The use of a base, such as sodium hydroxide, is essential to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily reacts with the electrophilic benzyl chloride.
Figure 1: General workflow for the synthesis of S-Benzyl-D-penicillamine.
Experimental Protocol: Synthesis of S-Benzyl-D-penicillamine
The following is a generalized protocol based on literature descriptions.[8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
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Dissolution: Dissolve D-penicillamine in an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide should be sufficient to deprotonate both the carboxylic acid and the thiol groups.
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Reaction: Cool the solution in an ice bath and add benzyl chloride dropwise with continuous stirring. The reaction is typically allowed to proceed overnight to ensure complete benzylation.
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Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution with a strong acid, such as hydrochloric acid, to a pH where the product precipitates. S-Benzyl-D-penicillamine is expected to be least soluble at its isoelectric point.
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Isolation and Purification: Collect the resulting white precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.
Analytical Characterization
To ensure the identity and purity of synthesized S-Benzyl-D-penicillamine, a combination of spectroscopic techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons), the alpha-proton of the amino acid backbone, and the gem-dimethyl protons of the penicillamine moiety. A study on a deuterated analog, N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine, reported the alpha-proton at 3.28 ppm and the benzylic methylene protons at 3.79 ppm in DMSO-d₆.[2] The aromatic protons were observed in the 7.2-7.42 ppm range.[2]
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¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carboxylic acid carbon, the alpha-carbon, the quaternary carbon bearing the gem-dimethyl groups, the carbons of the benzyl group, and the gem-dimethyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of S-Benzyl-D-penicillamine would display characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the thioether (C-S stretching) functional groups, as well as aromatic C-H and C=C stretching from the benzyl group.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 240.1.
Biological Activity and Potential Applications
While D-penicillamine's biological activity is dominated by its metal chelation and disulfide exchange capabilities, the benzylation of the thiol group in S-Benzyl-D-penicillamine blocks these functions.[3][4] This structural modification directs its potential biological activity towards other targets, most notably enzymes where a bulky hydrophobic group can interact with the active site.
Cysteine Protease Inhibition: A Working Hypothesis
Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including protein turnover, immune response, and infectious diseases.[9] Their active site contains a catalytic dyad of cysteine and histidine. The nucleophilic thiol group of the cysteine residue is essential for their catalytic activity.
It is hypothesized that S-Benzyl-D-penicillamine could act as an inhibitor of certain cysteine proteases. The benzyl group could potentially interact with hydrophobic pockets in the enzyme's active site, leading to competitive inhibition. While direct evidence for S-Benzyl-D-penicillamine as a potent cysteine protease inhibitor is not extensively documented in publicly available literature, the structural similarity to other known inhibitors warrants investigation. The β,β-dimethyl groups on the penicillamine backbone may also contribute to steric hindrance, influencing binding affinity and selectivity.[10]
Figure 2: Hypothesized mechanism of cysteine protease inhibition by S-Benzyl-D-penicillamine.
Experimental Workflow for Assessing Cysteine Protease Inhibition
To evaluate the inhibitory potential of S-Benzyl-D-penicillamine against a specific cysteine protease, a fluorometric activity assay is a standard and sensitive method.
Protocol: Fluorometric Cysteine Protease Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate used.
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine protease in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing a reducing agent like DTT).
-
Prepare a stock solution of a fluorogenic cysteine protease substrate (e.g., a peptide conjugated to a fluorophore like 7-amino-4-methylcoumarin, AMC).
-
Prepare a series of dilutions of S-Benzyl-D-penicillamine in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the S-Benzyl-D-penicillamine dilutions to the appropriate wells. Include a control with no inhibitor.
-
Add the cysteine protease solution to all wells and incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of S-Benzyl-D-penicillamine relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 3: Experimental workflow for a fluorometric cysteine protease inhibition assay.
Conclusion and Future Directions
S-Benzyl-D-penicillamine is a readily accessible derivative of D-penicillamine with distinct physicochemical properties. While its biological activities are not as extensively characterized as its parent compound, its structure suggests a promising avenue for the development of novel enzyme inhibitors, particularly for cysteine proteases. The information and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of S-Benzyl-D-penicillamine. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and potential applications in drug discovery.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 504045, S-Benzyl-D-penicillamine. Retrieved from [Link].
- Mosberg, H. I., et al. (1986). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1H NMR spectra of two cyclic enkephalin analogs. International Journal of Peptide and Protein Research, 28(6), 633-636.
- Oji, K., et al. (2015). Crystal structure of S,N-dibenzyl-d-penicillamine monohydrate.
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Wikipedia contributors. (2023, December 27). Penicillamine. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Penicillamine. StatPearls Publishing. Retrieved from [Link]
- Livingstone, D. J., & McIntosh, J. M. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS chemical neuroscience, 12(15), 2856–2865.
- Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1-20.
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Drugs.com. (2023). Penicillamine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]
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